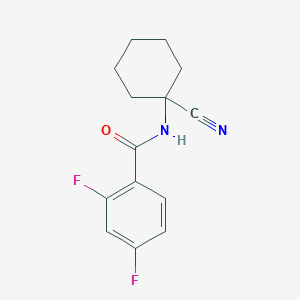

![molecular formula C17H17N5OS B2543111 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide CAS No. 900006-94-2](/img/structure/B2543111.png)

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

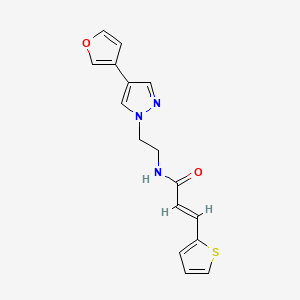

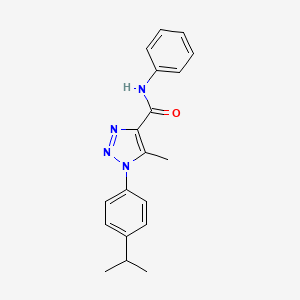

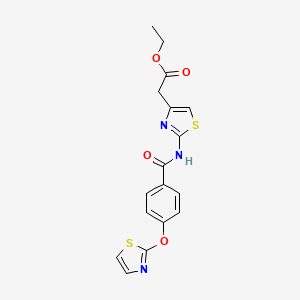

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds has been a subject of interest in recent years. Various synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes . For instance, a continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates .Molecular Structure Analysis

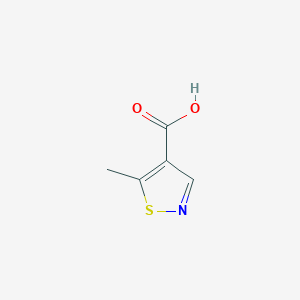

Triazole is a heterocyclic compound containing three nitrogen atoms in a five-membered ring. There are two possible isomers of triazole: 1,2,3-triazoles and 1,2,4-triazoles .Chemical Reactions Analysis

1,2,4-Triazoles have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group are common and well known .Physical And Chemical Properties Analysis

Triazole is a nitrogenous heterocyclic moiety and operates as isosteres of amide, ester, and carboxylic acid .Applications De Recherche Scientifique

Antimicrobial Activity

1,2,4-Triazole derivatives exhibit remarkable antimicrobial properties. The compound you’ve mentioned contains a 1,2,4-triazole moiety, which makes it a potential candidate for combating bacterial and fungal infections. Researchers have explored its effectiveness against various pathogens, including bacteria and yeasts .

Anticancer Potential

The 1,2,4-triazole scaffold has demonstrated promising anticancer activity. Compounds containing this core structure have been investigated for their ability to inhibit cancer cell growth and proliferation. Further studies are needed to evaluate the specific anticancer potential of our compound of interest .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases. Some 1,2,4-triazole derivatives exhibit anti-inflammatory effects by modulating inflammatory pathways. Our compound may contribute to this area of research, potentially offering novel anti-inflammatory agents .

Antioxidant Properties

Antioxidants protect cells from oxidative damage and play a role in preventing chronic diseases. Certain 1,2,4-triazole derivatives possess antioxidant properties. Investigating the antioxidant potential of our compound could lead to valuable insights .

Analgesic Activity

Pain management is essential for patient well-being. Compounds with analgesic properties are highly sought after. While more studies are needed, our 1,2,4-triazole-containing compound could be a starting point for developing novel analgesics .

Agrochemical Applications

Beyond the realm of human health, 1,2,4-triazoles have applications in agrochemistry. They can serve as fungicides, herbicides, or plant growth regulators. Our compound might contribute to sustainable agriculture practices .

Mécanisme D'action

Target of action

Triazoles are a class of drugs that are often used as antifungal agents. They work by inhibiting the enzyme lanosterol 14α-demethylase, which is necessary for the synthesis of ergosterol, a key component of the fungal cell membrane . Sulfanylacetamides, on the other hand, are less well-studied, and their targets can vary widely depending on the specific compound.

Mode of action

As mentioned, triazoles inhibit the enzyme lanosterol 14α-demethylase. This inhibition disrupts the synthesis of ergosterol, leading to a buildup of 14α-methyl sterols that are toxic to the fungus and cause the fungal cell membrane to become permeable and leaky . The mode of action of sulfanylacetamides is less clear and would depend on the specific compound.

Biochemical pathways

The primary biochemical pathway affected by triazoles is the ergosterol biosynthesis pathway in fungi. By inhibiting lanosterol 14α-demethylase, triazoles prevent the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane . The biochemical pathways affected by sulfanylacetamides would depend on the specific compound.

Pharmacokinetics

Many triazoles are well-absorbed orally and are metabolized in the liver . The pharmacokinetics of sulfanylacetamides would depend on the specific compound.

Result of action

The result of the action of triazoles is the death of the fungal cell due to the disruption of the cell membrane . The results of the action of sulfanylacetamides would depend on the specific compound and its target.

Propriétés

IUPAC Name |

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5OS/c1-12-6-5-7-13(10-12)16-20-21-17(22(16)18)24-11-15(23)19-14-8-3-2-4-9-14/h2-10H,11,18H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMHEYSTNIMXJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid](/img/structure/B2543029.png)

![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2543034.png)

![4-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2543039.png)

![Ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2543044.png)

![2-(8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2543046.png)

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2543049.png)

![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2543051.png)